molecular formula C15H15F3N2O3 B15106501 N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

Cat. No.: B15106501
M. Wt: 328.29 g/mol
InChI Key: IIOVKBWOJNRRSC-UHFFFAOYSA-N
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Description

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethoxy group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
  • 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone
  • 2,3,4-trichloro-6,7-difluoroquinolone

Uniqueness

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is unique due to the presence of the trifluoromethoxy group and the diethylamino group. These functional groups enhance its biological activity and stability, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15F3N2O3

Molecular Weight

328.29 g/mol

IUPAC Name

N,N-diethyl-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H15F3N2O3/c1-3-20(4-2)14(22)11-8-19-12-6-5-9(23-15(16,17)18)7-10(12)13(11)21/h5-8H,3-4H2,1-2H3,(H,19,21)

InChI Key

IIOVKBWOJNRRSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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